Prosaikogenin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prosaikogenin A is a secondary saponin derived from the hydrolysis of saikosaponins, which are primarily found in the roots of Bupleurum species. These compounds are known for their pharmacological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. This compound, in particular, has garnered attention for its potential therapeutic applications due to its enhanced bioactivity compared to its parent saikosaponins.
准备方法
Synthetic Routes and Reaction Conditions
Prosaikogenin A is typically prepared through the enzymatic hydrolysis of saikosaponins. Enzymes such as β-glycosidase are employed to cleave the glycosidic bonds in saikosaponins, resulting in the formation of this compound. The reaction conditions often involve maintaining a temperature range of 30-37°C and a pH of 6.5-7.0 .
Industrial Production Methods
Industrial production of this compound involves the extraction of saikosaponins from Bupleurum roots, followed by enzymatic hydrolysis. The process includes:
Extraction: Saikosaponins are extracted using solvents such as ethanol or methanol.
Purification: The extracted saikosaponins are purified using techniques like preparative high-performance liquid chromatography.
Hydrolysis: Enzymatic hydrolysis is performed using recombinant enzymes with high β-glycosidase activity to convert saikosaponins into this compound
化学反应分析
Types of Reactions
Prosaikogenin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
科学研究应用
Prosaikogenin A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing novel saponin derivatives with potential therapeutic applications.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, anti-viral, and anti-cancer properties. .
Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements
作用机制
Prosaikogenin A exerts its effects through various molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For instance, it has been shown to inhibit the activity of pro-inflammatory cytokines and promote the activation of apoptotic pathways in cancer cells. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of signaling pathways such as the NF-κB and MAPK pathways .
相似化合物的比较
Similar Compounds
Saikosaponin A: The parent compound from which prosaikogenin A is derived.
Saikosaponin D: Another saikosaponin with similar pharmacological properties.
Prosaikogenin F: A closely related compound with similar bioactivity.
Uniqueness
This compound is unique due to its enhanced bioactivity compared to its parent saikosaponins. It has shown greater efficacy in inhibiting cancer cell growth and reducing inflammation. Additionally, its stability and bioavailability make it a more attractive candidate for therapeutic applications .
生物活性
Prosaikogenin A is a triterpene saponin derived from Clinopodium chinense, known for its various biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and immune-boosting effects. As a member of the saikosaponin family, it has garnered attention for its potential therapeutic applications, especially in cancer treatment. This article delves into the biological activity of this compound, highlighting critical research findings, case studies, and data tables to illustrate its efficacy and mechanisms of action.
Anti-Cancer Effects
Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer (HCT 116) and breast cancer (MDA-MB-231). The mechanisms underlying these effects include apoptosis induction and cell cycle arrest.
Key Findings:
- Cell Line Studies : this compound was found to significantly reduce cell viability in HCT 116 cells with an IC50 value of approximately 8.49 μM, indicating a potent anti-cancer effect .
- Mechanism of Action : The compound promotes apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Anti-Inflammatory Activity
This compound also exhibits notable anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Research Insights:
- Cytokine Inhibition : In vitro studies indicated that this compound effectively downregulates the expression of TNF-alpha and IL-6 in macrophage cell lines .
- Animal Models : In vivo experiments demonstrated that administration of this compound reduced inflammation markers in models of acute lung injury .
Immune Modulation
This compound plays a role in immune system enhancement, promoting platelet aggregation and potentially improving immune responses.
Observations:
- Platelet Aggregation : It has been observed that this compound enhances platelet aggregation with an effective concentration (EC) that supports its role in hemostasis .
- Immune Cell Activation : The compound activates dendritic cells, enhancing their maturation and function, which is crucial for adaptive immunity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-Cancer | Inhibits growth in HCT 116 (IC50 = 8.49 μM) | |
Anti-Inflammatory | Reduces TNF-alpha and IL-6 production | |
Immune Modulation | Promotes platelet aggregation |
Case Study 1: Anti-Cancer Efficacy in Human Cell Lines
A study conducted on human colon cancer cells (HCT 116) revealed that treatment with this compound led to significant apoptosis. The researchers observed morphological changes indicative of cell death and conducted flow cytometry to quantify apoptotic cells.
Case Study 2: Inflammation Reduction in Animal Models
In an experimental model of acute lung injury, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory diseases.
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUFLADFXKYAU-AKICHWIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。